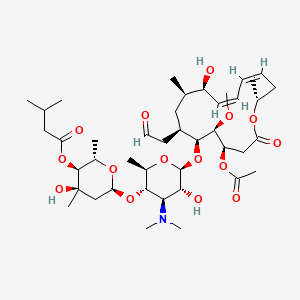
ジョザマイシン
概要
説明
Josamycin is a macrolide antibiotic derived from the bacterium Streptomyces narbonensis. It was first isolated in 1964 by Hamao Umezawa and his colleagues . Josamycin is known for its broad-spectrum antimicrobial activity, making it effective against a wide range of bacterial pathogens . It is commonly used to treat respiratory tract infections, skin infections, and soft tissue infections .
科学的研究の応用
Josamycin has diverse applications in scientific research:
Chemistry: Used as a model compound to study macrolide antibiotics and their chemical properties.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its efficacy against various bacterial infections and potential use in combination therapies.
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
作用機序
ジョサマイシンは、細菌タンパク質合成を阻害することで作用を発揮します。細菌リボソームの50Sサブユニットに可逆的に結合し、ペプチジルtRNAのトランスロケーションを阻害します。この作用はペプチド鎖の伸長を阻害し、静菌作用をもたらします。 より高濃度では、ジョサマイシンは殺菌作用を示す可能性があります .
類似化合物:
- エリスロマイシン
- クラリスロマイシン
- アジスロマイシン
- ロキシスロマイシン
比較: ジョサマイシンは、特定の結合親和性と活性のスペクトルにより、マクロライドの中でユニークな存在です。エリスロマイシンやクラリスロマイシンも、幅広い細菌に有効ですが、ジョサマイシンは、特定の耐性株に対して優れた活性を示しています。 さらに、ジョサマイシンの薬物動態、例えば吸収や分布は、他のマクロライドとは異なり、臨床現場で貴重な代替手段となっています .
生化学分析
Biochemical Properties
Josamycin exerts its antimicrobial activity by inhibiting bacterial protein synthesis . It binds reversibly to the subunit 50S of the bacterial ribosome, thereby inhibiting the translocation of peptidyl tRNA . This action is mainly bacteriostatic, but can also be bactericidal in high concentrations .
Cellular Effects
Josamycin has a wide spectrum of antimicrobial activity against various pathogens . It is known to accumulate within leukocytes, which are white blood cells responsible for combating infections . This characteristic enables the efficient transport of Josamycin to the site of infection, enhancing its therapeutic efficacy in targeting and eliminating pathogenic microorganisms .
Molecular Mechanism
The mechanism of action of Josamycin involves inhibition of bacterial protein biosynthesis . It binds reversibly to the subunit 50S of the bacterial ribosome, thereby inhibiting the translocation of peptidyl tRNA . This action disrupts the normal function of the ribosome, leading to the suppression of bacterial growth and proliferation .
Temporal Effects in Laboratory Settings
Their efficacy is related to the time interval during which their concentration at the infected site remains above the minimum inhibitory concentration (MIC) of the offending organism .
Metabolic Pathways
As a macrolide antibiotic, Josamycin likely interacts with various enzymes and cofactors involved in bacterial protein synthesis .
Transport and Distribution
Josamycin is known to accumulate within leukocytes, which allows it to be transported efficiently to the site of infection . This suggests that Josamycin may interact with certain transporters or binding proteins within these cells .
Subcellular Localization
Given its mechanism of action, it is likely that Josamycin localizes to the bacterial ribosome where it binds to the 50S subunit to exert its effects .
準備方法
Synthetic Routes and Reaction Conditions: Josamycin is produced through fermentation of Streptomyces narbonensis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The antibiotic is then extracted and purified using various chromatographic techniques .
Industrial Production Methods: In industrial settings, the production of Josamycin involves large-scale fermentation followed by extraction and purification. The process includes:
Fermentation: Cultivating in bioreactors with optimal temperature, pH, and nutrient conditions.
Extraction: Using solvents to extract Josamycin from the fermentation broth.
Purification: Employing chromatographic methods to purify the antibiotic to the desired level of purity.
化学反応の分析
反応の種類: ジョサマイシンは、以下の反応を含むさまざまな化学反応を起こします。
酸化: ジョサマイシンは、酸化されて異なる誘導体を形成することができます。
還元: 還元反応は、ジョサマイシン中の官能基を変更することができます。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アルキル化剤.
主な生成物: これらの反応から生成される主な生成物には、抗菌特性が変化したジョサマイシンのさまざまな誘導体が含まれます .
4. 科学研究への応用
ジョサマイシンは、科学研究でさまざまな用途があります。
化学: マクロライド系抗生物質とその化学的性質を研究するためのモデル化合物として使用されています。
生物学: 細菌タンパク質合成と耐性メカニズムに関する研究に使用されています。
医学: さまざまな細菌感染症に対する有効性と、併用療法での潜在的な使用が調査されています。
類似化合物との比較
- Erythromycin
- Clarithromycin
- Azithromycin
- Roxithromycin
Comparison: Josamycin is unique among macrolides due to its specific binding affinity and spectrum of activity. While Erythromycin and Clarithromycin are also effective against a broad range of bacteria, Josamycin has shown superior activity against certain resistant strains. Additionally, Josamycin’s pharmacokinetic properties, such as absorption and distribution, differ from those of other macrolides, making it a valuable alternative in clinical settings .
特性
IUPAC Name |
[6-[6-[[4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H69NO15/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSFLOJWULLJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H69NO15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16846-24-5 | |
| Record name | Josamycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Josamycin?
A1: Josamycin, a macrolide antibiotic, exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding interferes with protein synthesis by inhibiting peptide chain elongation. [] More specifically, Josamycin blocks the peptide exit tunnel in the large ribosomal subunit, ultimately halting bacterial growth. []
Q2: Does the size of the macrolide ring influence its activity?
A2: Yes, the size of the macrolide ring can influence the kinetics of its action. Josamycin, with a 16-membered lactone ring, demonstrates a longer ribosomal binding lifetime compared to 14-membered macrolides like erythromycin. This difference translates to variations in their inhibitory effects on peptide bond formation and the stimulation of peptidyl-tRNA drop-off from the ribosome. []
Q3: How does Josamycin interact with human neutrophils?
A3: Josamycin exhibits a synergistic interaction with human neutrophils, enhancing their bactericidal function. [] This enhancement is attributed to several factors, including increased phagocytic activity, potentially due to the recruitment of a specific subset of neutrophils. [] Additionally, Josamycin treatment enhances bacterial killing within neutrophils in a dose-dependent manner for certain bacteria, further contributing to its overall efficacy. []
Q4: How is Josamycin distributed in the body?
A4: Josamycin exhibits significant accumulation within phagocytic cells, achieving concentrations up to 20-fold higher compared to serum levels. [] This characteristic contributes to its effectiveness against intracellular pathogens. Furthermore, studies have demonstrated that Josamycin effectively penetrates the prostate and seminal vesicles, achieving therapeutically relevant concentrations. []
Q5: Does liver function impact Josamycin pharmacokinetics?
A5: Yes, Josamycin pharmacokinetics are affected by liver function. Studies show impaired pharmacokinetics in patients with liver cirrhosis and, to a lesser extent, in those with Gilbert's syndrome. [] Notably, Josamycin accumulates after multiple doses in individuals with these conditions, highlighting the need for dosage adjustments in such patients. []
Q6: What is the spectrum of antibacterial activity of Josamycin?
A7: Josamycin exhibits a broad spectrum of activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. [, , ] Notably, Josamycin demonstrates effectiveness against some erythromycin-resistant staphylococci. [] It also shows activity against certain Gram-negative bacteria and anaerobes. [, , ]
Q7: Is there cross-resistance between Josamycin and other macrolides?
A8: While Josamycin exhibits activity against some erythromycin-resistant strains, cross-resistance with other macrolides is a concern. [, , ] The development of resistance, although reported to be slower compared to erythromycin, highlights the need for judicious antibiotic use and ongoing surveillance of resistance patterns. []
Q8: What analytical techniques are commonly employed for Josamycin analysis?
A9: Various analytical techniques are utilized for Josamycin analysis. High-performance liquid chromatography (HPLC) is widely used for both assay and purity testing. [, ] Methods utilizing different stationary phases, mobile phases, and detection wavelengths have been developed for separating Josamycin from related substances and impurities. [, ] Other techniques include microbiological assays for determining Josamycin activity in biological samples. []
Q9: What is the molecular formula and weight of Josamycin?
A10: While the provided research articles do not explicitly state the molecular formula and weight of Josamycin, they offer insights into its structure. The identification of a new component, Josamycin A, which involves the oxidation of a hydroxyl group on the macrolide ring to a carbonyl group, provides clues to the core structure of Josamycin. [] Further investigation into the fragmentation patterns observed in mass spectrometry analyses, along with NMR data from synthesized Josamycin A, could help elucidate the complete molecular formula and weight. []
Q10: Has the subchronic toxicity of Josamycin been investigated?
A12: Yes, subchronic toxicity studies in rats have been conducted. [] These studies aimed to determine the maximum tolerable dose of Josamycin for subsequent carcinogenicity assessments. Results revealed no significant toxicological signs at high dietary doses, suggesting a favorable safety profile. []
Q11: What are potential areas for future research on Josamycin?
A13: Future research on Josamycin could explore several avenues. * Investigating strategies to overcome resistance: This could involve developing novel Josamycin derivatives with enhanced activity against resistant strains or exploring combination therapies to combat resistance mechanisms.* Optimizing drug delivery: Research focusing on improving Josamycin delivery to specific target sites, like the lungs or skin, could enhance its efficacy and potentially reduce systemic side effects. [, , ]* Exploring the potential of Josamycin in combination therapies: Given its synergistic effects with human neutrophils and its immunomodulatory properties, investigating Josamycin's potential in combination with other antimicrobial agents or immunotherapies could yield promising results. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine](/img/structure/B1673001.png)

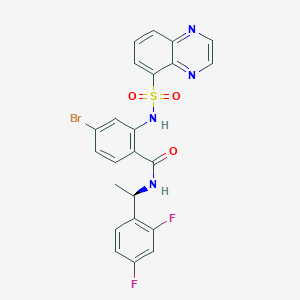

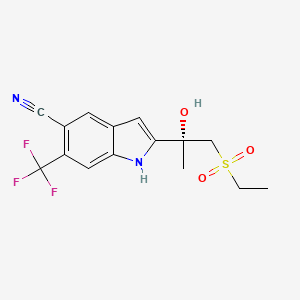
![5-bromo-18-methoxy-10-methyl-16-oxa-2,10,21,23-tetrazatetracyclo[15.6.2.03,8.020,24]pentacosa-1(23),3(8),4,6,17,19,21,24-octaene](/img/structure/B1673007.png)
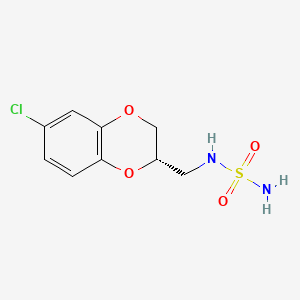


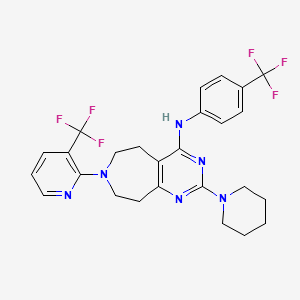


![2-(diphenoxyphosphorylamino)ethyl-[10-[2-(diphenoxyphosphorylamino)ethyl-dimethylazaniumyl]decyl]-dimethylazanium dibromide](/img/structure/B1673021.png)

